molecular formula C16H29NO5 B14378761 N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid CAS No. 89880-79-5

N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid

Cat. No.: B14378761
CAS No.: 89880-79-5
M. Wt: 315.40 g/mol
InChI Key: MSIUBNOPCKNRFA-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid: is a compound that combines the properties of two distinct chemical entities: N-cyclohexylcyclohexanamine and 2-hydroxybutanedioic acid. . It is commonly used as a chemical intermediate in various industrial applications. 2-hydroxybutanedioic acid, also known as malic acid, is an organic compound with the formula C4H6O5. It is a naturally occurring substance found in many fruits and is used in the food and beverage industry as an acidulant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanone under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods: Industrial production of N-cyclohexylcyclohexanamine follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-cyclohexylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form cyclohexylamine using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions with halogens to form N-cyclohexylcyclohexyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, temperature range 0-50°C.

    Reduction: Lithium aluminum hydride; conditions: anhydrous ether, temperature range 0-25°C.

    Substitution: Halogens (chlorine, bromine); conditions: presence of a catalyst, temperature range 25-100°C.

Major Products Formed:

    Oxidation: N-cyclohexylcyclohexanone

    Reduction: Cyclohexylamine

    Substitution: N-cyclohexylcyclohexyl halides

Scientific Research Applications

Chemistry: N-cyclohexylcyclohexanamine is used as a chemical intermediate in the synthesis of various organic compounds. It is also used as a catalyst in certain organic reactions.

Biology: In biological research, N-cyclohexylcyclohexanamine is used as a reagent in the study of enzyme kinetics and protein interactions.

Industry: In the industrial sector, N-cyclohexylcyclohexanamine is used in the production of rubber chemicals, corrosion inhibitors, and surfactants.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity. The compound can influence neurotransmitter release and uptake, making it a potential candidate for neurological research.

Comparison with Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the additional cyclohexyl group.

    Dicyclohexylamine: Similar in structure but differs in the arrangement of the cyclohexyl groups.

    Cyclohexanone: Similar in structure but contains a carbonyl group instead of an amine group.

Uniqueness: N-cyclohexylcyclohexanamine is unique due to its dual cyclohexyl groups, which impart distinct chemical and physical properties. This makes it a versatile compound with applications in various fields, from organic synthesis to industrial production.

Properties

CAS No.

89880-79-5

Molecular Formula

C16H29NO5

Molecular Weight

315.40 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid

InChI

InChI=1S/C12H23N.C4H6O5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-2(4(8)9)1-3(6)7/h11-13H,1-10H2;2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

MSIUBNOPCKNRFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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